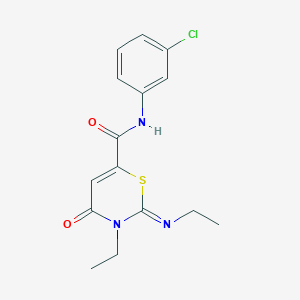
(5-amino-3-methyl-4-phenyl-1H-pyrazol-1-yl)(3,5-dimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-amino-3-methyl-4-phenyl-1H-pyrazol-1-yl)(3,5-dimethoxyphenyl)methanone is a complex organic compound that features a pyrazole ring substituted with amino, methyl, and phenyl groups, as well as a methanone group attached to a dimethoxyphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-amino-3-methyl-4-phenyl-1H-pyrazol-1-yl)(3,5-dimethoxyphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Substitution Reactions: The amino, methyl, and phenyl groups are introduced through substitution reactions using appropriate reagents and catalysts.
Attachment of the Methanone Group: The methanone group is attached to the pyrazole ring through a condensation reaction with a dimethoxybenzaldehyde derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(5-amino-3-methyl-4-phenyl-1H-pyrazol-1-yl)(3,5-dimethoxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-amino-3-methyl-4-phenyl-1H-pyrazol-1-yl)(3,5-dimethoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, the compound could be investigated for its potential therapeutic applications, including drug development for various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or dyes, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of (5-amino-3-methyl-4-phenyl-1H-pyrazol-1-yl)(3,5-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-amino-3-methyl-4-phenyl-1H-pyrazol-1-yl)(3,5-dimethoxyphenyl)methanone: The parent compound.
(5-amino-3-methyl-4-phenyl-1H-pyrazol-1-yl)(3,4-dimethoxyphenyl)methanone: A similar compound with a different substitution pattern on the phenyl ring.
(5-amino-3-methyl-4-phenyl-1H-pyrazol-1-yl)(3,5-dimethoxyphenyl)ethanone: A similar compound with an ethanone group instead of a methanone group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrazole and dimethoxyphenyl moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C19H19N3O3 |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
(5-amino-3-methyl-4-phenylpyrazol-1-yl)-(3,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C19H19N3O3/c1-12-17(13-7-5-4-6-8-13)18(20)22(21-12)19(23)14-9-15(24-2)11-16(10-14)25-3/h4-11H,20H2,1-3H3 |
Clé InChI |
YZXNSLJMRUVOJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1C2=CC=CC=C2)N)C(=O)C3=CC(=CC(=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-{[4-(ethoxycarbonyl)piperazin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B14947256.png)
![Methyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B14947258.png)
![N,N'-(Sulfanediyldi-4,1-phenylene)bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide]](/img/structure/B14947275.png)
![Ethyl 3-[(4-acetylanilino)methyl]-1-benzofuran-2-carboxylate](/img/structure/B14947277.png)

![N~2~-acetyl-N-(5-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)glycinamide](/img/structure/B14947284.png)
![Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]](/img/structure/B14947294.png)
![2,2'-({[2-(4-chloro-2-methylphenoxy)ethyl]imino}dimethanediyl)bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B14947300.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-bromophenyl)acetamide](/img/structure/B14947307.png)
![Ethyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B14947309.png)
![Ethyl 4-[3-cyclopropyl-4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B14947310.png)
![(6Z)-6-[4-(benzyloxy)benzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14947311.png)
![1-(4-Methoxyphenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B14947331.png)

